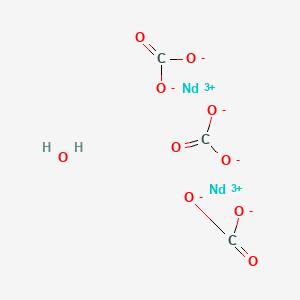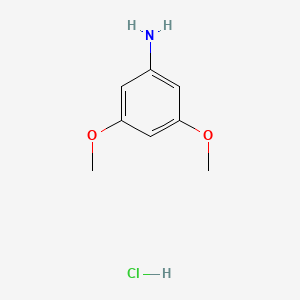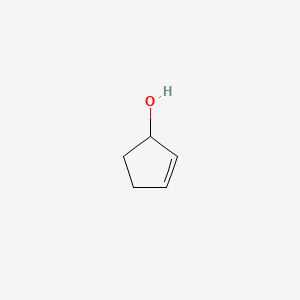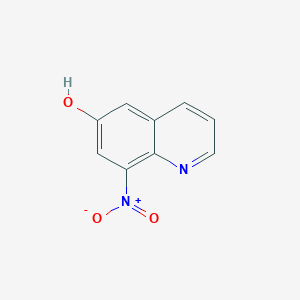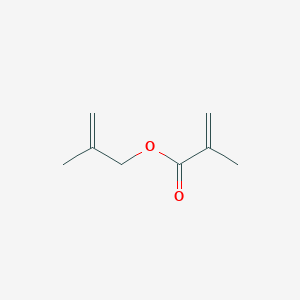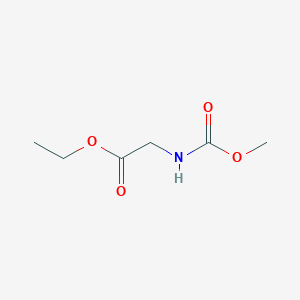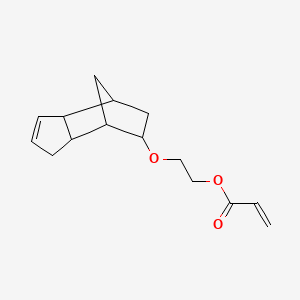
Dicyclopentyloxyethyl acrylate
概要
説明
“Dicyclopentyloxyethyl acrylate” is a chemical compound with the formula CH2=CHCOOR . It is odorless and mixes well with water and almost every kind of organic solvent . Ethyl acrylate, a type of monomer, is produced by emulsifying acrylic acid or by combining ethanol and vinyl acetate .
Synthesis Analysis
The synthesis of diacrylate and dimethacrylate based on polypropylene glycol (molecular weight 400) were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 showed the formation of diacrylate and dimethacrylate .
Molecular Structure Analysis
The molecular formula of “Dicyclopentyloxyethyl acrylate” is C15H20O3 . Its molecular weight is 248.32 g/mol . The InChI key is RSVDRWTUCMTKBV-UHFFFAOYSA-N .
Chemical Reactions Analysis
Acrylates are known for their varied physical properties and ease of synthesis . They are sought after specifically for coatings, adhesives, sealants, and elastomers (CASE) applications because of their stability, high heat resistance, excellent weathering, low-temperature performance, and water resistance .
Physical And Chemical Properties Analysis
“Dicyclopentyloxyethyl acrylate” has a melting point of 113℃/1mm, a boiling point of 113°C 1mm, and a density of 1.085 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.501 (lit.) .
科学的研究の応用
Synthesis of Specialty Polymers
Dicyclopentyloxyethyl acrylate acts as a valuable monomer for the synthesis of various specialty polymers due to its unique properties. These polymers possess characteristics like super-absorbency, transparency, flexibility, toughness, and hardness .
Diapers and Cosmetics
Acrylates are used in sundry applications such as diapers and cosmetics . Their super-absorbency property makes them ideal for these applications.
Orthopedics
In the field of orthopedics, acrylates are used due to their toughness and hardness . They can endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming .
Paints and Coatings
Acrylates are used in paints and coatings because of their transparency and flexibility . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .
Adhesives
The toughness and hardness of acrylates make them suitable for use in adhesives .
Textiles
Acrylates are used in textiles due to their flexibility and toughness .
Biomedical Applications
Acrylates are used in many biomedical applications such as contact lenses and bone cements . They are also being explored for applications in regenerative medicine .
Tissue Engineering
Acrylic-based materials have been used in tissue engineering . They are being researched to resolve problems of inadequate mechanical properties, biological behaviour, electrical and/or thermal capacity, interaction with body fluids, antimicrobial response and porosity in porous platforms (scaffolds) for tissue engineering applications .
作用機序
Target of Action
Acrylates, such as Dicyclopentyloxyethyl acrylate, are often used in the production of polymers. They can react with a wide range of substances, making them useful in creating diverse materials .
Mode of Action
Acrylates can undergo polymerization, a process where small molecules (monomers) chemically combine to form a larger, more complex structure (a polymer). This reaction is typically initiated by heat, light, or a chemical catalyst .
Biochemical Pathways
Acrylates in general are known to participate in polymerization reactions .
Pharmacokinetics
As a general rule, the body’s ability to absorb, distribute, metabolize, and excrete a substance depends on its chemical properties, including its size, charge, and solubility .
Result of Action
The primary result of Dicyclopentyloxyethyl acrylate’s action is the formation of polymers. These polymers can have a wide range of properties and uses, depending on the specific conditions of the polymerization reaction .
Action Environment
The action of Dicyclopentyloxyethyl acrylate, like other acrylates, can be influenced by environmental factors such as temperature, light, and the presence of a catalyst. These factors can affect the rate and extent of the polymerization reaction .
Safety and Hazards
将来の方向性
The global dicyclopentyloxyethyl-acrylate market size was 11 million in 2022 and is expected to reach USD 22.86 million by 2031, exhibiting a CAGR of 8.3% during the forecast period . This indicates a promising future for “Dicyclopentyloxyethyl acrylate” in various applications due to its unique properties .
特性
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-4,10-14H,1,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVDRWTUCMTKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentyloxyethyl acrylate | |
CAS RN |
65983-31-5 | |
| Record name | 2-[(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65983-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopentyloxyethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065983315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOPENTENYLOXYETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ47YDC6TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the observed genotoxic effect of Dicyclopentenyloxyethyl acrylate in the study?
A1: The study by Dearfield et al. [] found that Dicyclopentenyloxyethyl acrylate produced an equivocal mutagenic response in cultured L5178Y mouse lymphoma cells without exogenous activation. This means the results were unclear regarding its ability to directly cause mutations in this specific test system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



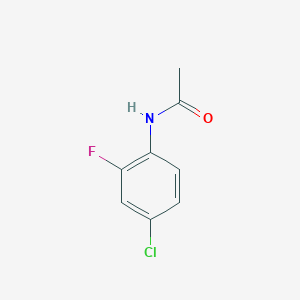
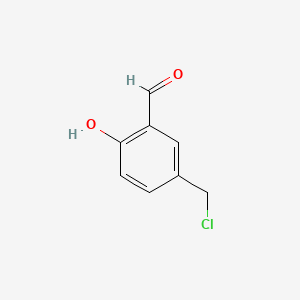
![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)
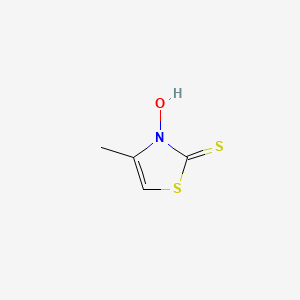

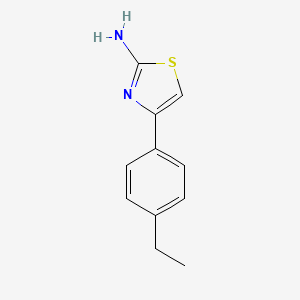
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)
